![molecular formula C14H13ClN2O2 B2847763 2-chloro-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-1H-indole CAS No. 478032-75-6](/img/structure/B2847763.png)

2-chloro-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

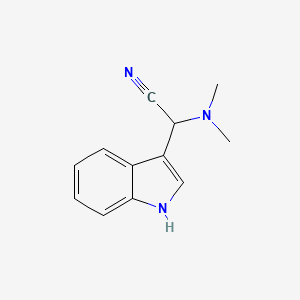

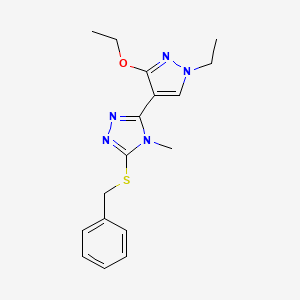

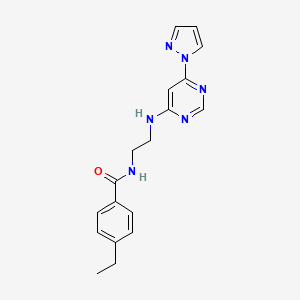

“2-chloro-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-1H-indole” is a chemical compound with the molecular formula C14H13ClN2O2 . It is used in various applications in the chemical industry .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropylcarbonyl group, an oxyimino group, and a 1-methyl-1H-indole group . The exact atomic coordinates and displacement parameters would require more detailed study .Physical And Chemical Properties Analysis

This compound has a molar mass of 276.72 . More detailed physical and chemical properties such as boiling point, melting point, and density can be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen

Photocyclization and Structural Investigations

Studies have shown that indole derivatives can undergo photocyclization, leading to the formation of new compounds with potential for further chemical exploration and application. For instance, Schindler et al. (1976) demonstrated photochemical cyclization of 1-[3-(chloroacetylamino)propyl]-3-methyl-indole, resulting in the formation of isomers through the loss of HCl, which were then identified using physical and chemical methods (Schindler et al., 1976). Furthermore, Yamuna et al. (2010) conducted structural investigations on 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indole derivatives, highlighting the impact of structural variations on crystallization and molecular conformation (Yamuna et al., 2010).

Catalysis and Reactivity

Catalytic processes involving indole derivatives have been explored for their efficiency and potential in synthesizing new compounds. Corbett and Chipko (1979) examined the peroxide oxidation of indole to oxindole by chloroperoxidase catalysis, showcasing the role of enzymes in facilitating oxidation reactions and the influence of substituents on reactivity and inhibition (Corbett & Chipko, 1979). Similarly, Lakhdar et al. (2006) investigated the nucleophilic reactivities of indoles, providing insight into the kinetics of coupling reactions and the effect of substituents on nucleophilicity and reaction outcomes (Lakhdar et al., 2006).

Synthetic Approaches and Functionalization

The synthesis and functionalization of indole derivatives are central to expanding their potential applications. Limbach et al. (2005) described the addition of indole to methyl 2-chloro-2-cyclopropylideneacetate, leading to the formation of spirocyclopropanated analogs of natural products and pharmaceuticals, demonstrating the versatility of indole derivatives in organic synthesis (Limbach et al., 2005). Additionally, Kerr and Keddy (1999) explored the annulation of 3-alkylindoles with 1,1-cyclopropanediesters, showcasing methods for creating annulated adducts and the influence of reaction conditions on product formation (Kerr & Keddy, 1999).

Eigenschaften

IUPAC Name |

[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-17-12-5-3-2-4-10(12)11(13(17)15)8-16-19-14(18)9-6-7-9/h2-5,8-9H,6-7H2,1H3/b16-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFVHYAMQGDIJD-LZYBPNLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1Cl)C=NOC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C(=C1Cl)/C=N/OC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821439 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)butanoic acid](/img/structure/B2847684.png)

![1-[(3-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2847688.png)

![3-benzyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2847689.png)

![5-(4-chlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2847692.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2847701.png)